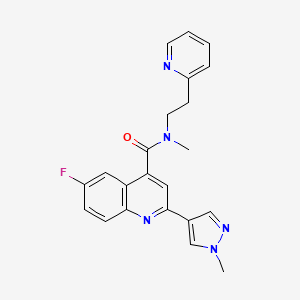![molecular formula C24H30N6O2 B3798204 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B3798204.png)
1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide
Overview
Description
Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family. Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can vary widely, depending on the specific substituents attached to the pyrazole ring. For example, (3,5-Dimethyl-1H-pyrazol-1-yl)methanol, a related compound, has a molecular formula of C6H10N2O .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can also vary widely, depending on the specific substituents attached to the pyrazole ring. For example, 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines were synthesized by reaction of 1-(1-dimethylaminomethylene-2-oxo-2-phenylethyl)-3,5-diphenyl-1H-pyrazole with acetamidine, benzamidine, guanidine, guanidinaecetic acid and creatine .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely, depending on the specific substituents attached to the pyrazole ring. For example, (3,5-Dimethyl-1H-pyrazol-1-yl)methanol has a molecular weight of 126.16 g/mol .Mechanism of Action
The mechanism of action of pyrazole derivatives can vary widely, depending on the specific substituents attached to the pyrazole ring and the biological target of interest. For example, some pyrazole derivatives have been found to cause cell arrest in the G2/M phase and induce apoptosis via the increase in production of ROS, dominantly due to the overproduction of superoxide .
Future Directions
Given the wide range of biological activities exhibited by pyrazole derivatives, there is significant interest in further exploring this class of compounds for potential therapeutic applications. This includes the development of new synthesis methods, the exploration of new biological targets, and the optimization of pharmacological properties .
Properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-16-13-18(3)29(26-16)15-23(31)28-12-6-5-7-22(28)24(32)25-20-8-10-21(11-9-20)30-19(4)14-17(2)27-30/h8-11,13-14,22H,5-7,12,15H2,1-4H3,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMKJRKKOBIHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCCCC2C(=O)NC3=CC=C(C=C3)N4C(=CC(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B3798121.png)
![2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1-benzylpiperidin-3-yl)acetamide](/img/structure/B3798137.png)
![{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3798144.png)
![3-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3798146.png)
![1-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]methanamine](/img/structure/B3798153.png)

![4-{4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}-2-(methylthio)pyrimidine](/img/structure/B3798167.png)
![N-cyclohexyl-3-[(6-methoxypyrimidin-4-yl)amino]propanamide](/img/structure/B3798171.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3798200.png)
![1-(3-{3-[5-(ethylsulfonyl)-2-thienyl]phenyl}-1H-pyrazol-1-yl)-2-methyl-2-propanol](/img/structure/B3798202.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B3798208.png)

![N-[3-(5-fluoro-2-pyridinyl)phenyl]acetamide](/img/structure/B3798215.png)
![4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3798222.png)
